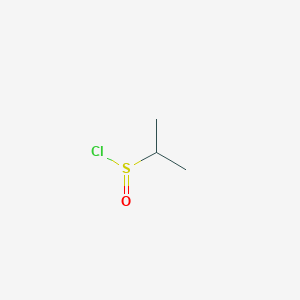
3-Fluoropiperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropiperidin-4-ol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications such as drug development and biochemical research. This compound is a derivative of piperidine and has a unique structure that makes it an interesting subject of study.
Applications De Recherche Scientifique
3-Fluoropiperidin-4-ol hydrochloride is a compound with potential applications in various fields of scientific research. Although the literature directly mentioning this compound is limited, insights can be derived from related research areas. This summary focuses on the broader scientific applications where similar compounds have been utilized, highlighting the potential relevance to this compound.
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heteroaromatic compounds, including fluoropyridines, is a significant area of research that can be related to the chemical manipulation of this compound. Metallation techniques have evolved to achieve high regioselectivity, impacting the synthesis of diverse heterocyclic compounds. These advancements offer insights into the potential chemical transformations and applications of fluorinated piperidines in synthesizing complex molecular architectures (Marsais & Quéguiner, 1983).
Fluoroquinolones Synthesis
Research on fluoroquinolones, potent antibacterial agents derived from quinolone, underscores the importance of fluorinated compounds in medical chemistry. The synthesis and biological activity of fluoroquinolones highlight the role of fluorinated intermediates in developing therapeutics with broad-spectrum antibacterial efficacy. This area of study may suggest applications for this compound in synthesizing new antibacterial agents (da Silva et al., 2003).
Polytetrafluoroethylene (PTFE) and Fluoropolymers
The synthesis and characterization of fluoropolymers, including PTFE, provide a comprehensive understanding of the role of fluorinated building blocks in polymer science. The unique properties of fluoropolymers, such as chemical inertness and thermal stability, are of interest in various industrial applications. Research in this domain might indicate the potential for this compound to serve as a precursor or modifier in fluoropolymer synthesis (Puts, Crouse, & Améduri, 2019).
Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation methods under environmentally friendly conditions has significant implications for organic synthesis. The incorporation of fluorinated groups into molecules can profoundly affect their physical, chemical, and biological properties. Studies on aqueous fluoroalkylation might suggest avenues for employing this compound in green chemistry applications (Song et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoropiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2509587.png)
![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)


![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)


![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)
